molecular formula C11H17NO2S B2593899 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034462-01-4

5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2593899
CAS No.: 2034462-01-4
M. Wt: 227.32
InChI Key: BGHMZVQDMQERLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Oxane-4-carbonyl)-2-thia-5-azabicyclo[221]heptane is a complex bicyclic compound that features a unique structure combining an oxane ring, a thia group, and an azabicyclo framework

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, which forms the bicyclic framework by reacting a diene with a dienophile . The reaction conditions often require a catalyst, such as a chiral tertiary amine, to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combination of an oxane ring, a thia group, and an azabicyclo framework. This unique structure provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

oxan-4-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c13-11(8-1-3-14-4-2-8)12-6-10-5-9(12)7-15-10/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHMZVQDMQERLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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